2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

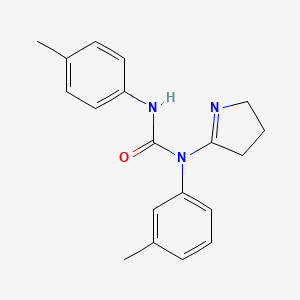

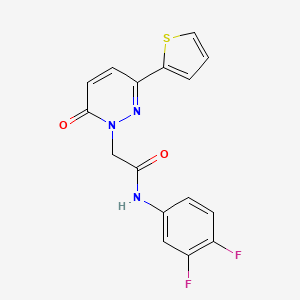

2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine, also known as DCNP, is a chemical compound that has gained significant attention in scientific research due to its various potential applications. It is an important intermediate of small molecule anticancer drugs . The molecular formula of this compound is C10H5Cl2N3O3 .

Synthesis Analysis

The synthesis of this compound involves a rapid synthetic method. The target compound is synthesized from methyl 3-aminothiophene-2-carboxylate and urea through three steps including cyclization, chlorination, and nucleophilic substitution .Molecular Structure Analysis

The molecular structure of this compound is confirmed by 1H NMR and MS spectrum . The molecular weight of this compound is 286.07 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization, chlorination, and nucleophilic substitution .Wissenschaftliche Forschungsanwendungen

Synthesis of Anticancer Intermediates

2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine serves as a crucial intermediate in the synthesis of small molecule anticancer drugs. Through a series of chemical reactions involving cyclization, chlorination, and nucleophilic substitution, this compound has been effectively utilized to develop potent anticancer agents. The optimization of synthesis methods has been a focus of research, aiming to increase the yield and purity of these intermediates, thereby enhancing the efficiency of anticancer drug production (Zhou et al., 2019); (Kou & Yang, 2022); (Zhang et al., 2019).

Development of Antiviral Agents

Research into 2,4-diamino-6-hydroxypyrimidines, substituted at the 5-position with various functional groups including this compound, has shown promise in the development of antiviral agents. These compounds have been tested for their inhibitory activity against a range of DNA viruses, such as herpes simplex virus, cytomegalovirus, and human immunodeficiency virus, with several derivatives demonstrating significant antiretroviral activity. This research highlights the potential of this compound derivatives in contributing to the treatment of viral infections (Hocková et al., 2003).

Antibacterial Applications

The synthesis of novel 5-arylamino-substituted 4-(5-aryloxy-furan-2-yl)pyrimidines, incorporating the this compound scaffold, has led to the identification of compounds with high antibacterial activity. These compounds have been tested against various pathogenic bacterial strains, showing particularly strong activity against gonococcal infections. The research suggests a promising avenue for the development of new antibacterial drugs, leveraging the chemical properties of this compound derivatives (Verbitskiy et al., 2021).

Enhancing Chemical Synthesis Methods

In addition to its applications in drug development, this compound has been instrumental in advancing synthetic chemistry techniques. Research efforts have focused on improving the synthetic routes to access this compound and its derivatives, aiming to increase efficiency, yield, and purity. These advancements not only contribute to the pharmaceutical industry but also broaden the scope of chemical synthesis methodologies available for producing complex organic compounds (Zhou et al., 2019).

Wirkmechanismus

Target of Action

The primary targets of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that this compound is an important intermediate of small molecule anticancer drugs . It is synthesized from methyl 3-aminothiophene-2-carboxylate and urea through three steps including cyclization, chlorination, and nucleophilic substitution .

Biochemical Pathways

Given its role as an intermediate in the synthesis of small molecule anticancer drugs, it is likely involved in pathways related to cell growth and proliferation .

Pharmacokinetics

Its physical properties such as melting point (164-165℃), boiling point (4324±400 °C), and density (1569±006 g/cm3) have been reported . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

Given its role as an intermediate in the synthesis of small molecule anticancer drugs, it is likely to have effects on cell growth and proliferation .

Safety and Hazards

The safety data sheet for a similar compound, 2,4-Dichloropyrimidine, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,5-dichloro-4-(3-nitrophenoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2N3O3/c11-8-5-13-10(12)14-9(8)18-7-3-1-2-6(4-7)15(16)17/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGZIOXGXFJLHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC(=NC=C2Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2867675.png)

![N-(3-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2867678.png)

![N-([2,2'-bifuran]-5-ylmethyl)pivalamide](/img/structure/B2867681.png)

![N-(1-Cyano-2,2-dimethylcyclopropyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2867682.png)

![7-tert-butyl-2-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2867683.png)

![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2867687.png)

![2-[(5Z)-5-[(6-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2867691.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B2867692.png)